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Compound of Interest

Compound Name: Ethyltrioctylphosphonium bromide

Cat. No.: B1618194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and bonding of

ethyltrioctylphosphonium bromide. Due to the limited availability of specific experimental

data for this compound in publicly accessible literature, this guide leverages established

principles of phosphonium salt chemistry and draws comparisons with the well-characterized

analogue, ethyltriphenylphosphonium bromide.

Chemical Structure
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt. Its structure consists

of a central phosphorus atom bonded to one ethyl group and three octyl groups, forming a

positively charged phosphonium cation. This cation is ionically bonded to a bromide anion.

Molecular Formula: C26H56PBr

Molecular Weight: 479.61 g/mol [1]

The phosphorus atom in the ethyltrioctylphosphonium cation adopts a tetrahedral geometry,

with the ethyl and three octyl chains extending outwards. The long alkyl chains contribute to the

compound's lipophilic character.
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Caption: Chemical structure of Ethyltrioctylphosphonium bromide.
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Chemical Bonding
The bonding in ethyltrioctylphosphonium bromide is characterized by two primary

interactions:

Covalent Bonding: Within the ethyltrioctylphosphonium cation, the phosphorus atom forms

four single covalent bonds with carbon atoms (one from the ethyl group and three from the

octyl groups). The carbon atoms within the alkyl chains are connected by single covalent

bonds, and each carbon is also covalently bonded to hydrogen atoms. These P-C and C-C

bonds are strong and define the geometry of the cation.

Ionic Bonding: A strong electrostatic attraction exists between the positively charged

phosphonium cation ([P(C2H5)(C8H17)3]+) and the negatively charged bromide anion (Br-).

This ionic bond is the primary force holding the salt together in its crystal lattice.

In addition to these primary bonding types, weaker non-covalent interactions, such as van der

Waals forces between the long octyl chains, play a significant role in the physical properties of

the compound, including its melting point and solubility.

Physicochemical Properties
Specific experimental data for the physicochemical properties of ethyltrioctylphosphonium
bromide are not readily available. However, we can infer some general characteristics based

on its structure and compare them to the known properties of similar phosphonium salts like

ethyltriphenylphosphonium bromide.
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Property
Ethyltrioctylphosphonium
Bromide (Predicted)

Ethyltriphenylphosphoniu
m Bromide (Experimental)

Appearance
White to off-white solid or waxy

solid

White to off-white crystalline

powder

Melting Point (°C)

Likely lower than the triphenyl

analogue due to less efficient

crystal packing of the long alkyl

chains.

203-209

Solubility

Soluble in nonpolar organic

solvents (e.g., hexane,

toluene) and some polar

aprotic solvents. Limited

solubility in water.

Soluble in polar organic

solvents (e.g., methanol,

acetonitrile), slightly soluble in

water.

Thermal Stability

Expected to be thermally

stable under normal

conditions.

Decomposes before boiling.

Experimental Protocols
Synthesis of Ethyltrioctylphosphonium Bromide
A general and widely used method for the synthesis of quaternary phosphonium salts is the

reaction of a tertiary phosphine with an alkyl halide. The following protocol describes a

plausible synthesis for ethyltrioctylphosphonium bromide.

Reaction: P(C8H17)3 + CH3CH2Br → [P(C2H5)(C8H17)3]+Br-

Materials:

Trioctylphosphine

Ethyl bromide

Anhydrous toluene (or another suitable aprotic solvent)
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Inert gas (e.g., Nitrogen or Argon)

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve trioctylphosphine in

anhydrous toluene.

Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.

Heat the reaction mixture to reflux and maintain for several hours. The progress of the

reaction can be monitored by techniques such as 31P NMR spectroscopy, observing the

disappearance of the trioctylphosphine signal and the appearance of a new signal

corresponding to the phosphonium salt.

Upon completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

The crude product can be purified by recrystallization from an appropriate solvent system

(e.g., a mixture of a good solvent and a poor solvent) to yield the pure

ethyltrioctylphosphonium bromide.

Synthesis of Trioctylphosphine

Quaternization Reaction

PCl3 TrioctylphosphineGrignard Reaction

3 x Octylmagnesium Bromide

Ethyltrioctylphosphonium Bromide

Nucleophilic Substitution

Ethyl Bromide
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Caption: A logical workflow for the synthesis of Ethyltrioctylphosphonium Bromide.

Characterization
The synthesized ethyltrioctylphosphonium bromide would be characterized using standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: Would show characteristic signals for the ethyl and octyl protons. The protons on

the α-carbon of the alkyl chains (adjacent to the phosphorus) would be expected to appear

as a multiplet and be shifted downfield due to the deshielding effect of the positively

charged phosphorus atom.

13C NMR: Would display distinct signals for the carbon atoms of the ethyl and octyl

groups. The α-carbons would show a downfield shift.

31P NMR: A single peak in the phosphonium salt region would confirm the formation of the

product. The chemical shift would be indicative of the quaternary phosphonium

environment.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and

bending vibrations for the alkyl groups.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable

for detecting the ethyltrioctylphosphonium cation.

Conclusion
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt with a structure

dominated by a tetrahedral phosphonium cation and an associated bromide anion. The

bonding is a combination of strong covalent bonds within the cation and a primary ionic

interaction between the cation and anion. While specific experimental data for this compound is

limited, its properties and reactivity can be reasonably predicted based on the well-established

chemistry of other phosphonium salts. The synthetic route via quaternization of
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trioctylphosphine is a standard and reliable method for its preparation. Further research to fully

characterize this compound would be valuable for its potential applications in various fields,

including as a phase-transfer catalyst, ionic liquid, or in materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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